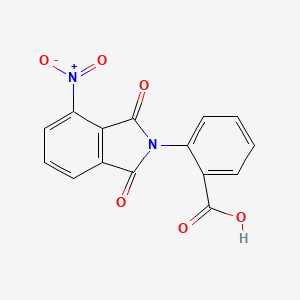

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid

Description

Properties

IUPAC Name |

2-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N2O6/c18-13-9-5-3-7-11(17(22)23)12(9)14(19)16(13)10-6-2-1-4-8(10)15(20)21/h1-7H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXXNQDTKSMKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

The synthetic route can be represented as follows:

3-Nitrophthalic anhydride + Anthranilic acid → this compound

Detailed Synthetic Procedure

The synthesis procedure reported in the literature involves the following steps:

- 3-Nitrophthalic anhydride (1.0 g, 0.0052 mol) and o-aminobenzoic acid (anthranilic acid) (0.71 g, 0.0052 mol) are combined in equimolar proportions.

- The mixture is subjected to reflux conditions for an extended period (four days).

- The resulting clear solution is then purified using appropriate techniques to yield the desired product.

- The final product is obtained as pale orange grains with a yield of 0.34 g (21%).

Table 2: Reaction Parameters for the Synthesis of this compound

Reaction Mechanism

The synthesis involves a condensation reaction mechanism typical for phthalimide formation. The process can be broken down into the following key steps:

- Nucleophilic attack of the amino group of anthranilic acid on one of the carbonyl carbons of 3-nitrophthalic anhydride.

- Ring opening of the anhydride to form an intermediate amide-acid.

- Intramolecular cyclization through nucleophilic attack of the amide nitrogen on the remaining carboxylic acid group.

- Dehydration to form the imide ring structure.

This synthetic approach is consistent with established methods for preparing N-substituted phthalimides, with the nitro group at the 4-position being incorporated through the use of 3-nitrophthalic anhydride as a starting material.

Spectroscopic Characterization

Comprehensive spectroscopic characterization is essential for confirming the structure and purity of this compound. The available spectral data from the literature provides valuable insights into the structural features of this compound.

Infrared Spectroscopy

The infrared spectrum of the compound exhibits characteristic absorption bands that confirm its structural features:

Table 3: IR Spectroscopic Data for this compound

The IR spectrum provides clear evidence for the presence of key functional groups, including the carboxylic acid (broad O-H stretch at 2700-3300 cm⁻¹ and C=O stretch at 1718 cm⁻¹), the imide carbonyl groups (C=O stretch at 1681 cm⁻¹), and the nitro group (N=O stretches at 1534 and 1360 cm⁻¹).

Mass Spectrometry

Mass spectrometric analysis provides additional confirmation of the compound's structure:

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Assignment | Reference |

|---|---|---|---|

| 311 | 50 | [M-H]⁺ | |

| 285 | 100 | [M-HCO₂]⁺ | |

| 241 | 55 | [M-HCO₂-NO₂]⁺ | |

| 122 | 45 | Fragmentation product |

The mass spectrum shows a molecular ion peak (M-H)⁺ at m/z 311, which corresponds to the expected molecular weight of the compound (312.23 g/mol) minus one hydrogen atom. The peak at m/z 285 (base peak) likely represents the loss of a formate group, while the peak at m/z 241 could correspond to subsequent loss of the nitro group.

Related Compounds and Structural Analogs

Several structural analogs of this compound have been reported in the literature, which may provide insights into alternative synthetic strategies and structure-property relationships.

Positional Isomers

One notable analog is 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid (CAS: 300405-52-1), which differs from the target compound in the position of the carboxylic acid group on the benzene ring (meta position instead of ortho). This compound shares the same molecular formula (C₁₅H₈N₂O₆) and molecular weight (312.23 g/mol) as the target compound.

Hydroxylated Analogs

Another related compound is 2-hydroxy-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, which features an additional hydroxyl group. This compound has a molecular formula of C₁₅H₈N₂O₇ and a molecular weight of 328.23 g/mol.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzoic acid moiety.

Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Nucleophiles: Amines, thiols, or alcohols for substitution reactions.

Cyclization Conditions: Acidic or basic conditions to facilitate ring closure.

Major Products Formed

Reduction Products: 2-(4-Amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Cyclization Products: More complex polycyclic structures.

Scientific Research Applications

Medicinal Chemistry Applications

-

Inhibition of Enzymatic Activity :

- Research indicates that derivatives of this compound can act as selective inhibitors of lactate dehydrogenase A (LDHA), an enzyme often overexpressed in tumors. Inhibitors targeting LDHA can potentially reduce tumor growth by disrupting the metabolic pathways that cancer cells rely on for energy production .

- A specific derivative demonstrated an inhibitory activity with an IC50 value of 308 nM against LDHA, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Activity :

- Anti-inflammatory Properties :

Biochemical Research Applications

- Cellular Metabolism Studies :

- Signal Transduction Pathways :

Material Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Chemical Identity :

- Systematic Name : 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

- Molecular Formula : C₁₅H₈N₂O₆

- Molecular Weight : 312.24 g/mol

- CAS Registry Number : 100914-35-0 .

Structural Features: The compound consists of a benzoic acid moiety linked to a 4-nitro-substituted isoindole-1,3-dione core.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and reported biological or physicochemical properties:

Physicochemical Properties

- Solubility : Sulfonate- or sulfonamide-containing derivatives (e.g., Sodium 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-hexanesulfonate) exhibit higher aqueous solubility compared to the nitro- and benzoic acid-substituted target compound .

Biological Activity

2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)benzoic acid is a compound of interest due to its potential biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₈N₂O₆

- Molecular Weight : 288.23 g/mol

- CAS Number : 100914-35-0

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Effects : Demonstrated activity against specific bacterial strains.

- Antioxidant Properties : Capable of scavenging free radicals.

- Anti-inflammatory Activity : Potential to inhibit inflammatory pathways.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets:

- Enzyme Inhibition : The nitro group can form hydrogen bonds with active sites of enzymes, inhibiting their function.

- Receptor Modulation : The compound may bind to specific receptors involved in inflammatory and oxidative stress pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against several bacterial strains. The results indicated significant inhibition at varying concentrations:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 70 µg/mL |

Antioxidant Activity

The antioxidant potential was assessed using DPPH radical scavenging assays. The compound showed a dose-dependent scavenging effect, with an IC50 value of 25 µg/mL.

Anti-inflammatory Effects

In vitro studies on macrophage cell lines revealed that treatment with the compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40% compared to untreated controls.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A clinical trial investigated the use of this compound in treating infections caused by resistant bacterial strains. Results demonstrated a notable reduction in infection rates among patients treated with the compound compared to a control group receiving standard antibiotics.

-

Case Study on Anti-inflammatory Properties :

- In a model of chronic inflammation in rats, administration of the compound resulted in reduced swelling and pain scores compared to placebo-treated animals, supporting its potential use as an anti-inflammatory agent.

Q & A

Basic: What are the optimal synthetic routes for preparing derivatives of 2-(4-nitro-1,3-dioxo-isoindol-2-yl)benzoic acid?

Derivatives of this compound are typically synthesized via nucleophilic substitution, acylation, or sulfonamide coupling. For example:

- Sulfonamide derivatives can be synthesized by refluxing sulfanilamide with phthalic acid in DMF, achieving yields up to 91% (conventional) or 97% (microwave-assisted) .

- Carboxylic acid derivatives are prepared via hydrolysis of ester precursors under alkaline conditions, followed by acidification and crystallization .

- Halogenation (e.g., sulfonyl chloride formation) involves reacting sulfonate salts with PCl₅, yielding intermediates for further functionalization .

Key parameters : Microwave synthesis reduces reaction time and improves yield, while solvent choice (e.g., ethanol for crystallization) impacts purity .

Advanced: How can researchers resolve contradictions in biological activity data for isoindole-1,3-dione derivatives?

Contradictions often arise from assay conditions or structural modifications. For example:

- IC₅₀ variability : Tetraiodo-substituted derivatives (e.g., 2-(4,5,6,7-tetraiodo-1,3-dioxo-isoindol-2-yl)propanoic acid) show IC₅₀ values of 0.15–0.3 µM against kinases, but activity drops with minor substituent changes. Validate results using orthogonal assays (e.g., SPR for binding affinity) and cross-check with crystallographic data .

- Mechanistic ambiguity : Use isotopic labeling (e.g., ¹⁴C-tagged compounds) to trace acyl transfer reactions, clarifying whether effects stem from direct target inhibition or off-pathway acylation .

Basic: What spectroscopic methods are critical for characterizing this compound’s derivatives?

- ¹H/¹³C NMR : Identify substituent patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups) and confirm regiochemistry .

- LCMS (ESI) : Monitor molecular ion peaks (e.g., m/z 233.22 for C₁₂H₁₁NO₄ derivatives) and detect side products .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for calcium coordination complexes of isoindole-dione carboxylates .

Advanced: How can this scaffold be optimized for anticonvulsant activity?

- Pharmacophore design : Hybridize the isoindole-dione core with GABA-anilide/hydrazone moieties to enhance blood-brain barrier permeability. For example, 4-(1,3-dioxo-isoindol-2-yl)-N-(substituted phenyl)butanamides reduce seizure thresholds in murine models .

- SAR insights : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to improve binding to glutamate receptors, as seen in CPPHA derivatives targeting mGluR5 .

Basic: What purification strategies ensure high yields of sulfonamide derivatives?

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) to isolate sulfonamides, achieving >95% purity .

- Recrystallization : Optimize solvent polarity (e.g., ethanol-water mixtures) for derivatives like 4-(1,3-dioxo-isoindol-2-yl)benzenesulfonamide .

Advanced: What computational tools predict the solubility and formulation stability of nitro-isoindole derivatives?

- QSAR models : Correlate logP values (e.g., ~2.5 for C₁₂H₁₁NO₄ derivatives) with solubility in PEG-400/water systems .

- Salt screening : Test sodium or calcium salts (e.g., sodium (1,3-dioxo-isoindol-2-yl)acetate) to improve aqueous solubility and thermal stability .

Advanced: How do structural modifications impact protein kinase inhibition?

- Substituent effects : Tetraiodo-substitution enhances steric complementarity with ATP-binding pockets (e.g., IC₅₀ = 0.15 µM for Leucyl-tRNA synthetase), while methyl groups reduce affinity .

- Scaffold hopping : Replace the benzoic acid moiety with benzothiophene-carbonitrile to target kinases like DYRK1a, maintaining sub-micromolar activity .

Basic: How are intermediates like 2-(4-nitro-1,3-dioxo-isoindol-2-yl)benzoyl chloride stabilized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.